Ethyl (5-oxopyrrolidin-3-yl)carbamate
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Overview
Description
Ethyl (5-oxopyrrolidin-3-yl)carbamate is a type of carbamate . Carbamates are a category of organic compounds with the general formula R2NC(O)OR and structure >N−C(=O)−O−, which are formally derived from carbamic acid (NH2COOH) . Ethyl carbamate is a naturally occurring ester formed in fermented foodstuffs such as bread and in beverages such as wine .
Synthesis Analysis
Carbamate esters arise via alcoholysis of carbamoyl chlorides . Carbamates can be formed from chloroformates and amines . Carbamates may also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .Molecular Structure Analysis
New molecularly imprinted polymers (MIPs), which exhibit specific recognition of ethyl carbamate (EC) have been synthesized and studied . In this process, EC was the template molecule and b-cyclodextrin derivatives were employed as functional monomers in the molecular imprinting technique (MIT) .Chemical Reactions Analysis
Ethyl carbamate is formed by several chemical mechanisms: first, from urea and various proteins like citrulline produced during the fermentation step, and second from cyanide, and hydrocyanic acid, via ethyl carbamate precursors such as cyanate . A large panel of ethyl carbamate formation mechanisms is described from simple ethanolysis of urea in homogeneous liquid phase to photochemical oxidation of cyanide ion or complex heterogeneous gas/solid catalytic reactions .Physical And Chemical Properties Analysis
Ethyl carbamate is a naturally occurring ester formed in fermented foodstuffs such as bread and in beverages such as wine . It occurs at low levels, from ng/L to mg/L, in many fermented foods and beverages .Scientific Research Applications
Synthesis of Potential Anticancer Agents
Research has demonstrated the synthesis of various compounds derived from ethyl carbamate, which show promise as anticancer agents. For instance, studies have explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines as potential anticancer agents, highlighting their effects on the proliferation and survival of cancerous cells in both in vitro and in vivo models (Temple et al., 1983). Furthermore, structural modifications of ethyl carbamate derivatives have been studied to enhance their antimitotic activities, with alterations at specific positions affecting cytotoxicity and mitotic inhibition in cancer cells (Temple et al., 1991).
Development of Electro-optical Materials
Ethyl carbamate derivatives have also found applications in the synthesis of materials with electro-optical properties. For example, the phosphine-catalyzed [4 + 2] annulation process has been utilized to create highly functionalized tetrahydropyridines, which are relevant in the development of organic electronic devices (Zhu et al., 2003). Additionally, ethyl carbamate-based compounds have been explored as probes to determine the critical micelle concentrations of surfactants in organized media, indicating their potential in physicochemical and photophysical investigations (Alsharif et al., 2018).
Environmental and Food Safety
Significant attention has been given to the environmental and food safety aspects of ethyl carbamate, particularly its presence in alcoholic beverages and fermented food products. Research has focused on the carcinogenic potential of ethyl carbamate and the development of analytical methods for its detection and quantification in various food matrices (Ryu et al., 2016). Efforts to mitigate its formation and accumulation have led to the exploration of physical, chemical, enzymatic, and genetic engineering methods (Zhao et al., 2013).
Mechanism of Action
Ethyl carbamate (EC, urethane) can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . If the urea cannot be further metabolized and accumulates above a critical concentration, yeast strains release it from their cells into the wine during or at the end of fermentation. Urea can spontaneously react with the alcohol in wine to form EC .
Safety and Hazards
Future Directions
The margin of exposure for all intakes, food and alcoholic beverages combined, was of concern and therefore mitigation measures to reduce concentrations of ethyl carbamate in some alcoholic beverages should be continued . Various preventing methods are developed and used in some cases at industrial scale to lower ethyl carbamate levels in food .
properties
IUPAC Name |
ethyl N-(5-oxopyrrolidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-2-12-7(11)9-5-3-6(10)8-4-5/h5H,2-4H2,1H3,(H,8,10)(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPSZDSVAPDMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (5-oxopyrrolidin-3-yl)carbamate |
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